1,4-Bis(piperidine-1-carbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(piperidine-1-carbonyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c21-15(17-7-3-1-4-8-17)19-11-13-20(14-12-19)16(22)18-9-5-2-6-10-18/h1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNVEJWTNKCPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(piperidine-1-carbonyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired compound.
Another method involves the Ugi reaction, a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(piperidine-1-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1,4-Bis(piperidine-1-carbonyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(piperidine-1-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes: 1,4-Bis(methacryloyl)piperazine is synthesized via condensation with methacrylic anhydride using maghnite-H⁺ clay catalysts, achieving 72% monomer yield . In contrast, 1,4-bis(trimethylsilyl)piperazine is optimized for chemical vapor deposition (CVD) due to its high volatility and thermal stability .
- Functional Groups : Thiadiazole and dithiol substituents (e.g., in compounds from ) enhance antimicrobial and pharmacological activity, while methacryloyl groups enable polymerization .
Physicochemical Properties
- Thermal Stability: Bis-substituted piperazines exhibit varied thermal behaviors. For example, poly(NBMP) degrades in two stages (250–500°C), while selenogallate frameworks like [Mn(en)₃][Ga₂Se₅] show enhanced thermal stability compared to amine-balanced analogs .
- Dissociation Constants: Computational studies on 1,4-bis(3-aminopropyl)piperazine reveal pKa values critical for its antimalarial efficacy, influenced by protonation at amine sites .
Biological Activity
1,4-Bis(piperidine-1-carbonyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives. It has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H18N4O2
- Molecular Weight : 246.30 g/mol
This compound features two piperidine rings connected by a carbonyl group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Studies have demonstrated that derivatives of piperazine can inhibit viral replication. The compound's structural similarity to known antiviral agents suggests potential efficacy against viruses such as HIV.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Some studies suggest that piperazine derivatives may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in viral replication or cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
Antiviral Activity Against HIV
A study focused on a series of piperidine/piperazine derivatives, including compounds structurally related to this compound. The results indicated potent anti-HIV activity with IC50 values in the nanomolar range. For instance:
| Compound | IC50 (nM) | Solubility (mg/ml) | Oral Bioavailability (%) |
|---|---|---|---|
| B07 Hydrochloride | 5.2 | 25 | 56 |
| TAK-220 Hydrochloride | 6.0 | 2 | 1.4 |
These findings suggest that modifications to the piperazine structure can significantly enhance antiviral potency and bioavailability .
Anticancer Activity
Another study evaluated the cytotoxic effects of various piperazine derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited enhanced apoptosis induction compared to standard treatments like bleomycin:
| Compound | Cell Line | Cytotoxicity (IC50) |
|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 10 nM |
| Bleomycin | FaDu (hypopharyngeal) | 20 nM |
This suggests that structural modifications in piperazine derivatives can lead to improved anticancer activity .
Q & A
Q. How are deuterated piperazine derivatives employed in metabolic pathway studies?
- Methodological Answer :
- Isotopic Labeling : Synthesize 1,4-Bis(benzhydryl)piperazine-d8 via deuteration. Use LC-MS/MS to track metabolite formation in vivo, leveraging deuterium’s mass shift for detection .
Data Contradiction Analysis Example
Issue : Conflicting ΔG values (-7.5 vs. -7.4 kcal/mol) for a piperazine-DNA interaction.
Resolution :
- Source 1 : Binding at DG4/DA6 (ΔG = -7.5 kcal/mol) via hydrogen bonds (1.92 Å) and π-alkyl interactions .
- Source 2 : Alternate binding site at DC23 (ΔG = -7.4 kcal/mol) with weaker carbon-hydrogen bonds (3.76 Å) .
- Conclusion : Multi-site binding explains discrepancies. Validate via mutagenesis (e.g., DG4A mutation) to confirm dominant interaction mode.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
